molecular formula C21H18FN5O2 B2636421 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide CAS No. 2034615-67-1

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide

货号 B2636421
CAS 编号: 2034615-67-1
分子量: 391.406
InChI 键: GEMROMALRRIMGF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide, commonly known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

作用机制

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the BCR signaling pathway. By inhibiting BTK activity, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival. Additionally, TAK-659 has been shown to inhibit the activity of other kinases, such as FLT3 and JAK2, which are also involved in cancer cell signaling.
Biochemical and Physiological Effects:
In preclinical studies, TAK-659 has been shown to have potent antitumor activity in various types of cancer models, both in vitro and in vivo. TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of cancer stem cells. Additionally, TAK-659 has been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which can help to eliminate cancer cells.

实验室实验的优点和局限性

One of the main advantages of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects. TAK-659 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, TAK-659 has some limitations for lab experiments, including its poor solubility in aqueous solutions and its potential to cause toxicity in some cell types.

未来方向

There are several future directions for research on TAK-659. One area of interest is the development of TAK-659 as a combination therapy with other cancer drugs, such as checkpoint inhibitors and chemotherapy. Another area of interest is the investigation of TAK-659 in combination with targeted therapies for specific types of cancer, such as HER2-positive breast cancer. Additionally, further studies are needed to understand the potential toxicities of TAK-659 and to identify biomarkers that can predict response to treatment.

合成方法

The synthesis of TAK-659 involves several steps, including the preparation of 3-(4-fluorophenoxy)benzoic acid, which is then reacted with 1,2,4-triazolo[1,5-a]pyrimidine-6-amine to form the intermediate compound. This intermediate is then reacted with 3-bromopropylamine hydrobromide to form the final product TAK-659. The synthesis method has been optimized to achieve a high yield of the final product with good purity.

科学研究应用

TAK-659 has been extensively studied for its potential as a therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that TAK-659 inhibits the activity of several key signaling pathways involved in cancer cell growth and survival, including the B-cell receptor (BCR) signaling pathway and the NF-κB pathway. TAK-659 has also been shown to have synergistic effects when used in combination with other cancer therapies, such as chemotherapy and immunotherapy.

属性

IUPAC Name

3-(4-fluorophenoxy)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c22-17-6-8-18(9-7-17)29-19-5-1-4-16(11-19)20(28)23-10-2-3-15-12-24-21-25-14-26-27(21)13-15/h1,4-9,11-14H,2-3,10H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMROMALRRIMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。